molecular formula C18H14O4 B13995803 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-21-6

2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B13995803
CAS No.: 6629-21-6
M. Wt: 294.3 g/mol
InChI Key: ANGZQESMCWBZAV-UHFFFAOYSA-N
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Description

2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a hydroxy(4-methoxyphenyl)methyl substituent at the C2 position of the naphthalene-1,4-dione core. This compound belongs to a class of molecules widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The 4-methoxy group on the phenyl ring enhances electronic delocalization and may improve solubility, while the hydroxyl group facilitates hydrogen bonding, influencing both crystallographic packing and intermolecular interactions in biological systems .

Properties

CAS No.

6629-21-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-[hydroxy-(4-methoxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H14O4/c1-22-12-8-6-11(7-9-12)17(20)15-10-16(19)13-4-2-3-5-14(13)18(15)21/h2-10,17,20H,1H3

InChI Key

ANGZQESMCWBZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Multicomponent Domino Reaction with Tetronic Acid

A 2022 study demonstrated a microwave-assisted synthesis using:

Procedure :

  • Reactants were irradiated at 98°C under microwave conditions for 15 minutes.
  • The crude product was purified via column chromatography (MeOH/CH₂Cl₂/EtOAc, 1:4:5).
  • Yield : 90% (106 mg) of orange solid.

Key Data :

Parameter Value
Reaction Time 15 min
Catalyst Loading 30 mol% NH₄OAc
Solvent Efficiency Ethanol > MeOH/i-PrOH
Decomposition Point 176–178°C

The mechanism involves an NH₄OAc-catalyzed Mannich-Michael-hydration-tautomerism-elimination sequence.

Silver Nitrate-Mediated Oxidative Coupling

A 1948-derived protocol was adapted for analogous 2-hydroxy-1,4-naphthoquinones:

Procedure :

  • Heated at 65°C for 1 hour, followed by 30-minute reflux.
  • Extracted with ethyl acetate, dried (MgSO₄), and concentrated.
  • Purified via silica chromatography (hexanes/dichloromethane, 1:1).
  • Yield : ~25% after KOH-mediated hydrolysis.

Optimization Insight :

  • Persulfate oxidation improves regioselectivity for the C-3 position.
  • Silver nitrate enhances coupling efficiency with aryl ethers.

Knoevenagel–Michael Reaction with Ultrasonic Irradiation

A 2023 ultrasonic method for dihydro-4H-benzo[g]chromenes achieved 91–98% yields in 5–15 minutes. Adapting this for the target compound:

Proposed Conditions :

  • 2-Hydroxy-1,4-naphthoquinone , 4-methoxybenzaldehyde , and malononitrile
  • Ultrasonic irradiation (40 kHz) in H₂O/EtOH (1:1)
  • NH₄OAc (10 mol%)

Advantages :

  • Rapid reaction times (<20 minutes).
  • Eco-friendly solvent system.

Critical Comparison of Methods

Method Yield Time Key Advantage Limitation
Multicomponent 90% 15 min Single-step, high efficiency Requires microwave setup
Silver Nitrate 25% 2.5 h Regioselective Low yield, toxic reagents
DMAP ~85%* 30 min Mild conditions Untested for target compound
Ultrasonic >90%* 15 min Solvent sustainability Requires optimization

*Extrapolated from analogous reactions

Structural Characterization Data

For the compound synthesized via method 1:

  • ¹H NMR (MeOD, 500 MHz) : δ 8.07 (d, J = 8.0 Hz), 7.96 (d, J = 7.5 Hz), 7.74 (td), 7.63 (td), 7.10 (d, J = 8.0 Hz), 6.89 (d, J = 8.5 Hz), 5.72 (s), 4.61 (d, J = 16.0 Hz), 4.45 (d, J = 16.0 Hz), 3.81 (s, OCH₃).
  • HRMS (ESI⁻) : m/z 421.0930 [M-H]⁻ (calc. 421.0923).

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinone structure is particularly susceptible to reduction, oxidation, and addition of nucleophiles such as O-, N-, and S-nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the quinone structure can lead to the formation of hydroquinone derivatives, while oxidation can yield various oxidized products.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its anticancer activity, where the compound can induce apoptosis in cancer cells through the generation of ROS and regulation of tumor suppressor factors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents at C2/C3 Melting Point (°C) Yield (%) Key Interactions/Features Biological Activity (IC₅₀/µM) References
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione C2: Hydroxy(4-methoxyphenyl)methyl 132–134 63 Hydrogen bonding (O–H⋯O), planar quinone core Antifungal (MIC: 20–330 µg/mL)
2-((4-Methoxyphenyl)thio)naphthalene-1,4-dione (1a) C2: (4-Methoxyphenyl)thio 90 C–H⋯π, S–O interactions Not reported
2-Hydroxy-3-((4-methoxyphenyl)(phenylthio)methyl)naphthalene-1,4-dione (2a) C3: (4-Methoxyphenyl)(phenylthio) 49–51 66 Thioether linkage, π–π stacking Anticancer (HepG2: IC₅₀ 11.68)
2-Methoxynaphthalene-1,4-dione C2: Methoxy C–H⋯O, planar ring system Antioxidant
2-(Allylamino)naphthalene-1,4-dione (3k) C2: Allylamino 20 Amine-quinone conjugation Antiparasitic

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances antifungal activity against Candida albicans (MIC: 20–330 µg/mL) compared to non-methoxy derivatives like 2-(allylamino)naphthalene-1,4-dione (3k), which lacks significant antifungal potency . Thioether-containing analogues (e.g., 2a) exhibit anticancer activity (IC₅₀: 11.68 µM against HepG2 cells) due to improved membrane permeability from hydrophobic thio groups .

Crystallographic and Electronic Features: Compounds with planar naphthoquinone cores (e.g., target compound, 2-methoxynaphthalene-1,4-dione) stabilize crystal packing via C–H⋯O and π–π interactions, which are critical for solid-state stability . The hydroxy group in the target compound facilitates hydrogen bonding, whereas thio substituents (e.g., 1a) introduce sulfur-mediated interactions, altering redox potentials and solubility .

Synthetic Yields :

  • The target compound is synthesized in 63% yield, comparable to other Mannich base derivatives (e.g., 2a: 66%), but lower than 2-((4-methoxyphenyl)thio)naphthalene-1,4-dione (90%) due to steric challenges in introducing the hydroxy(aryl)methyl group .

Functional Analogues in Drug Development

Table 2: Antiparasitic and Anticancer Agents

Compound Name Key Structural Features Target Activity Potency (IC₅₀) References
Atovaquone 3-Hydroxy, 4-chlorophenylcyclohexyl Anti-Toxoplasma gondii Low nM range
Buparvaquone 3-Hydroxy, tert-butylcyclohexyl Anti-Leishmania Sub-micromolar
Ferrocene-2-(amino(pyridin-2-yl)methyl) derivative Ferrocene-quinone hybrid Antiproliferative (PC-3, KB-V1/Vb1 cells) Sub-micromolar
Target Compound 4-Methoxyphenyl, hydroxy Antifungal, Anticancer MIC: 20–330 µg/mL

Key Insights:

  • Antiparasitic Activity : The target compound’s hydroxy group aligns with atovaquone’s 3-hydroxyl moiety, essential for inhibiting mitochondrial electron transport in parasites. However, atovaquone’s 4-chlorophenyl group confers superior potency (nM vs. µg/mL) due to enhanced lipophilicity and target binding .
  • Anticancer Potential: The ferrocene-quinone hybrid in achieves sub-micromolar cytotoxicity, outperforming the target compound, likely due to redox-active ferrocene enhancing reactive oxygen species (ROS) generation .

Biological Activity

2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione, a member of the naphthoquinone family, has garnered considerable attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a naphthalene backbone and a hydroxylated methoxyphenyl substituent. The compound's potential applications in medicine, particularly in oncology and antimicrobial therapies, make it a subject of extensive research.

PropertyValue
CAS No. 6629-21-6
Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name 2-[hydroxy-(4-methoxyphenyl)methyl]naphthalene-1,4-dione
InChI Key ANGZQESMCWBZAV-UHFFFAOYSA-N

The biological activity of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS). This mechanism leads to oxidative stress within cells, which can trigger apoptosis in cancer cells. The compound interacts with various molecular targets and pathways, influencing tumor suppressor factors and promoting cell death in malignancies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

  • Study Findings: In vitro studies have demonstrated that 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione induces apoptosis in colon adenocarcinoma and breast ductal carcinoma cells through ROS generation and modulation of apoptotic pathways .
  • Case Study: A recent study reported that this compound showed IC50 values below 10 µM against several cancer cell lines, indicating potent anticancer properties .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects: It has been shown to possess activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli. .
  • Antifungal Effects: The compound demonstrated antifungal activity against various strains, including Candida albicans, with effective concentrations comparable to standard antifungal agents .

Comparison with Similar Compounds

To contextualize the biological activity of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione, it is beneficial to compare it with other naphthoquinone derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
2-Hydroxy-1,4-naphthoquinone (Lawsone)ModerateStrong
3-Arylated derivatives HighModerate
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione Very HighHigh

Q & A

Q. What are the common synthetic routes for 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, naphthol derivatives (e.g., 1-naphthol) can react with substituted benzaldehydes in the presence of a base (e.g., K₂CO₃ in DMF) to form the hydroxyaryl-methyl intermediate. Purification via column chromatography using gradients of n-hexane/ethyl acetate (9:1) is effective for isolating the product . Optimization of reaction time (monitored by TLC) and stoichiometric ratios of reagents (e.g., propargyl bromide) minimizes side products .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation requires multimodal characterization:
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions.
  • X-ray crystallography resolves bond angles and dihedral deviations (e.g., planar naphthalene moieties with deviations <0.03 Å) and hydrogen-bonding networks (e.g., O–H···O interactions forming R₄⁴(8) motifs) .
  • FTIR confirms functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The quinone moiety (1,4-dione) confers redox activity, while the hydroxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DMF). LogP values (calculated via HPLC) predict partitioning behavior in biological systems. Hydrogen-bond donor/acceptor counts (e.g., from PubChem data) guide crystallization strategies .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo toxicity data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from metabolic differences. In vitro assays (e.g., hepatic microsome models) identify reactive metabolites (e.g., epoxides), while in vivo studies in rodents assess systemic effects (e.g., hepatic/renal toxicity). Dose-response modeling and interspecies extrapolation (using allometric scaling) reconcile these datasets. Cohort studies with controlled exposure routes (oral/inhalation) further validate mechanisms .

Q. What strategies optimize the compound’s anticancer activity while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies modify the methoxyphenyl or hydroxy groups to enhance selectivity. For example:
  • Introducing electron-withdrawing groups (e.g., -NO₂) increases redox cycling, potentiating ROS generation in cancer cells.
  • Molecular docking (using AutoDock Vina) identifies binding affinities to targets like topoisomerase II or NAD(P)H:quinone oxidoreductase 1 (NQO1).
  • In vitro screening against panels (e.g., NCI-60) prioritizes derivatives with IC₅₀ < 10 μM .

Q. How does environmental degradation of this compound impact ecotoxicological risk assessments?

  • Methodological Answer : Degradation pathways (e.g., photolysis, hydrolysis) are monitored via HPLC-MS to detect transformation products (e.g., demethylated or hydroxylated derivatives). Sediment/soil partitioning coefficients (Kd) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) inform risk models. Long-term stability studies under varying pH/temperature conditions refine persistence estimates .

Q. What methodological frameworks address contradictions in mechanistic studies of its antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Dual redox behavior is context-dependent. Use redox-sensitive probes (e.g., DCFH-DA for ROS, GSH/GSSG ratios) in cell-free vs. cellular systems. Kinetic assays (e.g., cytochrome c reduction) quantify superoxide scavenging. Theoretical calculations (DFT) predict redox potentials linked to the quinone/hydroquinone couple .

Methodological Notes

  • Data Integration : Cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to resolve structural ambiguities .
  • Toxicological Profiling : Align experimental designs with OECD guidelines for systemic toxicity assessments (e.g., repeated-dose 28-day studies) .
  • Environmental Fate : Apply fugacity models to predict multi-media transport (air/water/soil) using EPI Suite™ .

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